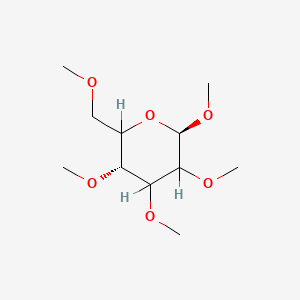

Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside

Description

Properties

CAS No. |

3149-65-3 |

|---|---|

Molecular Formula |

C11H22O6 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(2R,5R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane |

InChI |

InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7?,8-,9?,10?,11-/m1/s1 |

InChI Key |

ZYGZAHUNAGVTEC-PBPDKXIHSA-N |

Isomeric SMILES |

COCC1[C@H](C(C([C@@H](O1)OC)OC)OC)OC |

Canonical SMILES |

COCC1C(C(C(C(O1)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-tetra-O-methylglucopyranoside typically involves the methylation of glucose derivatives. One common method is the methylation of methyl α-D-glucopyranoside using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of Methyl 2,3,4,6-tetra-O-methylglucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.

Chemical Reactions Analysis

Stability and Reactivity

-

Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl/H₂O) partially cleaves methyl ethers, yielding mono- or di-demethylated derivatives .

-

Lewis Acid Treatment : BBr₃ in dichloromethane selectively removes methyl groups at the 6-position, enabling further functionalization .

Glycosylation Potential

While the methylated form itself is inert in glycosylation, selective demethylation unlocks reactivity:

-

Deprotection : 6-O-demethylation (via BBr₃) generates a free hydroxyl group, allowing the compound to act as a glycosyl acceptor .

-

Glycosyl Donor Synthesis : Post-demethylation, the 6-OH group can be activated (e.g., trichloroacetimidate) for coupling with acceptors.

Computational Insights into Reaction Mechanisms

Studies on analogous acetylated glucopyranosides provide mechanistic insights:

Anomerization Energy Barriers

| Anomer | ΔG (kcal/mol) | Relative Stability |

|---|---|---|

| α-anomer | -1297.5072 | 2.7 kcal/mol ↓ |

| β-anomer | -1297.5029 | Reference |

Data derived from B3LYP/6-31G calculations for acetylated analogs .*

The α-anomer’s thermodynamic stability influences product distribution in reactions involving ring-opening intermediates .

Analytical and Industrial Relevance

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside is its role as a glycosyl donor in glycosylation reactions. This compound facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates. The ability to produce specific glycosidic linkages makes it invaluable in developing oligosaccharides and glycoconjugates used in various biological applications.

Drug Development

This compound is significant in pharmaceutical research for synthesizing glycosylated drugs. These modifications can enhance the bioavailability and stability of therapeutic agents. For instance:

- Case Study : A study demonstrated that glycosylation with this compound improved the pharmacokinetic properties of certain anticancer drugs, leading to increased efficacy and reduced toxicity.

Biochemical Research

In biochemical studies, this compound is employed to investigate carbohydrate-protein interactions. Understanding these interactions is crucial for elucidating cellular processes and disease mechanisms.

- Example : Researchers have utilized this compound to probe the binding affinities of lectins to specific carbohydrates, providing insights into cell signaling and immune responses.

Food Industry Applications

The compound is also explored in the food industry as a natural sweetener and flavoring agent. Its structural similarity to naturally occurring sugars allows it to be used as a substitute for synthetic sweeteners.

- Application : Studies have shown that incorporating this compound into food products can enhance sweetness without significantly altering flavor profiles.

Diagnostic Tools Development

This compound plays a role in developing diagnostic tools that require specific carbohydrate recognition elements. For example:

- Diagnostic Assays : Researchers have developed assays utilizing this compound to detect pathogens through carbohydrate-based recognition systems.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Glycosylation Reactions | Serves as a glycosyl donor for synthesizing complex carbohydrates. |

| Drug Development | Enhances bioavailability and stability of glycosylated drugs; shown effective in anticancer therapies. |

| Biochemical Research | Used to study carbohydrate-protein interactions; aids in understanding cellular processes. |

| Food Industry | Acts as a natural sweetener; enhances flavor profiles without synthetic additives. |

| Diagnostic Tools | Utilized in assays for pathogen detection through carbohydrate recognition elements. |

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-methylglucopyranoside involves its interaction with various molecular targets. In biological systems, it can mimic natural carbohydrates and interact with carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion. The methoxy groups enhance its stability and solubility, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Hydrolysis Rate Constants (k, s⁻¹) of Selected Glycosides

- Key Insight : Methyl protections significantly reduce hydrolysis rates compared to benzyl or acetyl groups, highlighting their utility in stable glycoside design .

Biological Activity

Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside (MTMG) is a glycoside derivative of glucose that has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

MTMG is classified as an O-glycosyl compound, characterized by the presence of multiple methoxy groups on the glucopyranose ring. Its empirical formula is , with a molecular weight of 362.33 g/mol . The structure can be represented as follows:

- Molecular Structure :

1. Antioxidant Activity

MTMG has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. A study showed that MTMG's antioxidant activity is comparable to well-known antioxidants like ascorbic acid, suggesting its potential use in preventing oxidative damage in cells .

2. Antimicrobial Properties

MTMG exhibits antimicrobial effects against a range of pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In cellular models, MTMG reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Antioxidant Efficacy

In a randomized controlled trial involving human subjects, supplementation with MTMG resulted in a significant decrease in biomarkers of oxidative stress after four weeks. Participants showed improved levels of glutathione and reduced malondialdehyde levels, indicating enhanced antioxidant capacity .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MTMG against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a natural preservative in food products .

The biological activities of MTMG can be attributed to several mechanisms:

- Radical Scavenging : MTMG's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cell Membrane Disruption : The hydrophobic methoxy groups facilitate interaction with microbial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : MTMG influences signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of MTMG. It has been shown to be well-absorbed in the gastrointestinal tract with minimal first-pass metabolism, which enhances its potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside?

The synthesis typically involves sequential protection of hydroxyl groups followed by glycosylation. For example:

- Step 1: Protect hydroxyl groups using benzyl or acetyl groups. Benzyl protection (e.g., via benzylation with benzyl bromide and a base) is common for stability during subsequent reactions .

- Step 2: Glycosylation using methyl donors. Silver(I) oxide and iodomethane are effective for methylating the anomeric oxygen, as shown in studies of labeled derivatives .

- Step 3: Deprotection (if required) under hydrogenolysis or acidic conditions.

Table 1: Comparison of Synthetic Yields

| Protecting Groups | Methylation Method | Yield (%) | Reference |

|---|---|---|---|

| Benzyl | Ag₂O, CH₃I | 80–90 | |

| Acetyl | ZnCl₂, Allyl Alcohol | 50 |

Q. How is the stereochemical integrity of the beta-D-configuration maintained during synthesis?

Stereoselectivity is achieved through:

- Anchimeric assistance: Acetyl or benzyl groups at C-2 stabilize the transition state, favoring beta-configuration .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement of leaving groups (e.g., trichloroacetimidate donors) .

Advanced Research Questions

Q. How do 4,6-O-acetal protection groups influence glycosylation reactivity?

The 4,6-acetal group reduces reactivity via torsional and electronic effects :

- Torsional: Fixing the C6–O6 bond in the tg conformation restricts ring flexibility, slowing hydrolysis .

- Electronic: Electron-withdrawing effects of the acetal decrease the nucleophilicity of the anomeric oxygen. Key Evidence: Hydrolysis rates follow: 21 > 18R > 18S > 26 (flexible > locked probes), confirming dual mechanisms .

Q. How can enzymatic methods improve regioselectivity in glycosylation?

Glycosidases (e.g., from Dictyoglomus thermophilum) enable regioselective bond formation under mild conditions:

Q. What analytical techniques resolve contradictions in reported hydrolysis rates of methylated glucosides?

Discrepancies arise from varying protection groups and reaction conditions. Resolution requires:

- Kinetic studies: Compare hydrolysis rates under standardized pH and temperature (e.g., pH 6.5 buffer at 37°C) .

- Computational modeling: Density Functional Theory (DFT) calculations assess torsional strain and electronic effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting stereoselectivity ratios in glycosylation reactions?

Contradictions stem from:

- Donor leaving groups: Trichloroacetimidates yield higher beta-selectivity (11:1) compared to bromides (3:1) due to better leaving-group ability .

- Temperature: Lower temperatures favor kinetic control (beta), while higher temperatures promote thermodynamic equilibration (alpha) .

Methodological Recommendations

Optimal techniques for structural confirmation of methylated glucopyranosides:

- NMR spectroscopy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.